Cas no 68175-08-6 (2-ethyl-3H-Imidazo[4,5-b]pyridine)

2-Ethyl-3H-Imidazo[4,5-b]pyridine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system, with an ethyl substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other bioactive molecules. The compound's stability and reactivity under controlled conditions allow for selective functionalization, enabling tailored modifications for targeted research or industrial use. High-purity grades ensure reproducibility in synthetic pathways, supporting its role in advanced chemical research and drug discovery.
2-ethyl-3H-Imidazo[4,5-b]pyridine structure
68175-08-6 structure
Product Name:2-ethyl-3H-Imidazo[4,5-b]pyridine
CAS No:68175-08-6
MF:C8H9N3
MW:147.177160978317
CID:1115958
PubChem ID:11607930
Update Time:2025-09-24

2-ethyl-3H-Imidazo[4,5-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-3H-Imidazo[4,5-b]pyridine
    • 2-ethyl-1H-imidazo[4,5-b]pyridine
    • 68175-08-6
    • AKOS011054934
    • 2-ethylimidazo[4,5-b]pyridine
    • SCHEMBL2314765
    • GERUDNMWFKFUPR-UHFFFAOYSA-N
    • Inchi: 1S/C8H9N3/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3,(H,9,10,11)
    • InChI Key: GERUDNMWFKFUPR-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=NC=2N=C1CC

Computed Properties

  • Exact Mass: 147.07977
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57

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Additional information on 2-ethyl-3H-Imidazo[4,5-b]pyridine

Recent Advances in the Study of 2-ethyl-3H-Imidazo[4,5-b]pyridine (CAS: 68175-08-6) in Chemical Biology and Pharmaceutical Research

The compound 2-ethyl-3H-Imidazo[4,5-b]pyridine (CAS: 68175-08-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the imidazopyridine class, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and central nervous system (CNS) drug development. Recent studies have focused on its structural optimization, mechanism of action, and potential therapeutic applications, making it a compelling subject for research analysis.

Structural analysis of 2-ethyl-3H-Imidazo[4,5-b]pyridine reveals its unique molecular architecture that enables diverse interactions with biological targets. The imidazopyridine core provides a rigid scaffold that can be strategically modified to enhance binding affinity and selectivity. Recent crystallographic studies (2023) have elucidated its binding modes with various kinase targets, particularly showing strong interactions with the ATP-binding pocket of certain protein kinases. These structural insights have guided the design of more potent derivatives with improved pharmacokinetic properties.

In pharmacological research, 2-ethyl-3H-Imidazo[4,5-b]pyridine has shown remarkable potential as a multi-target kinase inhibitor. A 2024 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against several cancer-related kinases, including FLT3 and CDK family members, with IC50 values in the low micromolar range. The ethyl substitution at the 2-position appears to play a crucial role in enhancing membrane permeability while maintaining target specificity. These findings suggest its potential application in oncology drug development, particularly for hematological malignancies.

The compound's CNS activity has also been a focus of recent investigations. Research published in Neuropharmacology (2023) reported that 2-ethyl-3H-Imidazo[4,5-b]pyridine derivatives exhibit modulatory effects on GABA receptors, showing anxiolytic-like properties in animal models without the sedative effects associated with benzodiazepines. This selective modulation of GABA receptor subtypes presents new opportunities for developing novel neuropsychiatric therapeutics with improved safety profiles.

Synthetic methodologies for 2-ethyl-3H-Imidazo[4,5-b]pyridine have seen significant advancements in the past two years. A 2024 paper in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces environmental impact through catalyst optimization and solvent selection. These process chemistry improvements are crucial for enabling larger-scale production for both research and potential clinical applications.

Current challenges in the development of 2-ethyl-3H-Imidazo[4,5-b]pyridine-based therapeutics include optimizing metabolic stability and addressing potential drug-drug interactions. Recent ADME studies (2024) have identified specific metabolic pathways that could be targeted for structural modification. Additionally, computational modeling approaches are being employed to predict and mitigate potential toxicity issues early in the drug development process.

Looking forward, the versatility of 2-ethyl-3H-Imidazo[4,5-b]pyridine as a pharmacophore suggests its potential application beyond current research focuses. Emerging studies are exploring its utility in infectious diseases, with preliminary data showing activity against certain viral proteases. The compound's unique combination of physicochemical properties and biological activities positions it as a valuable scaffold for future drug discovery efforts across multiple therapeutic areas.

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